molecular formula C15H17N3O2S B7345789 (2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide

(2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide

Katalognummer B7345789
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: BKYVFYOGSZZVSZ-OCCSQVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide, commonly known as ETX-155, is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Wirkmechanismus

ETX-155 exerts its anticancer effects by inhibiting the activity of a protein called polo-like kinase 4 (PLK4). PLK4 is a key regulator of cell division, and its overexpression is often observed in cancer cells. By inhibiting PLK4, ETX-155 disrupts the normal cell cycle progression and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ETX-155 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, ETX-155 has been well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the potential side effects of ETX-155 in humans.

Vorteile Und Einschränkungen Für Laborexperimente

ETX-155 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved potency and selectivity. ETX-155 has also been shown to be effective in a variety of cancer cell lines, which suggests that it may have broad-spectrum anticancer activity. However, the limitations of ETX-155 include its specificity for PLK4, which may limit its efficacy in cancers that do not overexpress PLK4.

Zukünftige Richtungen

There are several future directions for the development of ETX-155. One potential application is the combination of ETX-155 with other anticancer agents to enhance its efficacy. Another direction is the development of ETX-155 analogs with improved pharmacokinetic properties and selectivity for PLK4. In addition, further studies are needed to determine the potential side effects of ETX-155 in humans and to evaluate its efficacy in clinical trials.
Conclusion:
ETX-155 is a novel small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of PLK4, a key regulator of cell division. ETX-155 has several advantages for lab experiments, including its small size and broad-spectrum anticancer activity. However, further studies are needed to determine its potential side effects in humans and to evaluate its efficacy in clinical trials.

Synthesemethoden

The synthesis of ETX-155 involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 4-(thiadiazol-4-yl)aniline, which is reacted with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then reacted with (2S,3R)-3-amino-2-ethyl-1-oxolane carboxylic acid to produce ETX-155. The synthesis of ETX-155 is a multistep process that requires expertise in organic chemistry and careful control of reaction conditions.

Wissenschaftliche Forschungsanwendungen

ETX-155 has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ETX-155 has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, ETX-155 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Eigenschaften

IUPAC Name

(2S,3R)-2-ethyl-N-[4-(thiadiazol-4-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-2-14-12(7-8-20-14)15(19)16-11-5-3-10(4-6-11)13-9-21-18-17-13/h3-6,9,12,14H,2,7-8H2,1H3,(H,16,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYVFYOGSZZVSZ-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)NC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)NC2=CC=C(C=C2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.